E3 ligase Ligand-Linker Conjugate 37
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Overview
Description
E3 ligase Ligand-Linker Conjugate 37 is a compound that plays a crucial role in the field of proteolysis-targeting chimeras (PROTACs). This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, facilitating the recruitment of the E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent proteasomal degradation . This process is essential for regulating protein levels within cells and has significant implications for therapeutic applications, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E3 ligase Ligand-Linker Conjugate 37 involves the conjugation of a ligand specific to the E3 ubiquitin ligase with a linker molecule. The process typically includes the following steps:
Ligand Synthesis: The ligand, such as Thalidomide, is synthesized through a series of chemical reactions involving amide bond formation.
Linker Attachment: The linker is attached to the ligand using primary amines and DIPEA in DMF at elevated temperatures (e.g., 90°C).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and characterization .
Chemical Reactions Analysis
Types of Reactions: E3 ligase Ligand-Linker Conjugate 37 undergoes several types of chemical reactions, including:
Ubiquitination: The primary reaction involves the transfer of ubiquitin from the E2 enzyme to the target protein, mediated by the E3 ligase.
Amide Bond Formation: During synthesis, amide bonds are formed between the ligand and linker.
Common Reagents and Conditions:
Reagents: Common reagents include primary amines, DIPEA, DMF, and various solvents for purification.
Major Products: The major product of these reactions is the fully assembled PROTAC molecule, which includes the E3 ligase ligand, linker, and target protein ligand .
Scientific Research Applications
E3 ligase Ligand-Linker Conjugate 37 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of E3 ligase Ligand-Linker Conjugate 37 involves the formation of a ternary complex between the E3 ligase, the target protein, and the PROTAC molecule . This complex facilitates the transfer of ubiquitin from the E2 enzyme to the target protein, marking it for proteasomal degradation . The molecular targets and pathways involved include the ubiquitin-proteasome system, which regulates protein turnover and maintains cellular homeostasis .
Comparison with Similar Compounds
Cereblon-based PROTACs: Utilize Cereblon as the E3 ligase ligand and have been widely used in targeted protein degradation.
Von Hippel-Lindau (VHL) Ligand-Linker Conjugates: Employ VHL as the E3 ligase ligand and are known for their high binding affinity and specificity.
Uniqueness: E3 ligase Ligand-Linker Conjugate 37 is unique due to its specific ligand-linker combination, which provides distinct selectivity and efficacy in recruiting the E3 ligase to the target protein . This specificity enhances its potential for therapeutic applications and distinguishes it from other PROTACs .
Properties
Molecular Formula |
C31H42N4O8 |
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Molecular Weight |
598.7 g/mol |
IUPAC Name |
tert-butyl 2-[2-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]oxypiperidin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C31H42N4O8/c1-31(2,3)43-27(37)19-41-17-16-33-12-8-21(9-13-33)42-22-10-14-34(15-11-22)20-4-5-23-24(18-20)30(40)35(29(23)39)25-6-7-26(36)32-28(25)38/h4-5,18,21-22,25H,6-17,19H2,1-3H3,(H,32,36,38) |
InChI Key |
TVEPWXFDSPZNJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCN1CCC(CC1)OC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Origin of Product |
United States |
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